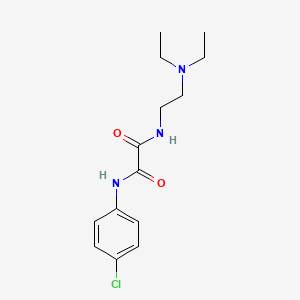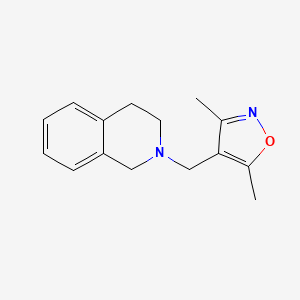
(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a thiophene ring, a piperazine ring, and a pyrazole ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Antiviral Activity
The indole derivatives, which share structural similarities with the compound, have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Given the structural complexity of the compound , it could be hypothesized that it may also possess antiviral capabilities, potentially offering a new avenue for the development of antiviral medications.
Anti-inflammatory Properties
Thiophene derivatives are known for their anti-inflammatory effects. The thiophene moiety within the compound could contribute to such biological activity. This suggests that the compound could be explored for its potential use in treating inflammatory conditions .
Anticancer Potential
Both indole and thiophene derivatives have been associated with anticancer activity. The compound’s structure, which includes both of these heterocycles, might interact with various biological targets, offering a promising area for cancer research and drug development .
Antimicrobial Effects
The antimicrobial activity is another significant application of indole derivatives. The compound could be investigated for its efficacy against a range of microbial infections, potentially leading to the development of new antimicrobial agents .
Material Science Applications
Thiophene-based molecules play a crucial role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The thiophene component of the compound could be utilized in the synthesis of materials for electronic applications .
Anesthetic Properties
Thiophene derivatives have been used in anesthetics, such as articaine. The compound’s structural similarity to these derivatives suggests potential use in the development of new anesthetic agents .
Antidiabetic Activity
Indole derivatives have been found to exhibit antidiabetic properties. The compound could be studied for its potential to act as an antidiabetic agent, contributing to the treatment of diabetes .
Antimalarial Activity
Indole derivatives have also shown antimalarial activity. The compound could be researched for its potential use in combating malaria, a disease that continues to have a significant global impact .
Future Directions
The future directions for research on this compound could include further exploration of its potential applications in drug discovery, organic synthesis, and material science. Additionally, more detailed studies on its synthesis, chemical reactions, mechanism of action, and safety profile would be beneficial .
properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-16-18(14-22-25(16)17-6-3-2-4-7-17)21(27)24-11-9-23(10-12-24)15-19(26)20-8-5-13-28-20/h2-8,13-14,19,26H,9-12,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKPUZXCIZEIHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)CC(C4=CC=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2362135.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2362137.png)
![5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2362138.png)
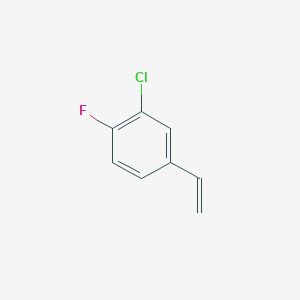


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2362147.png)
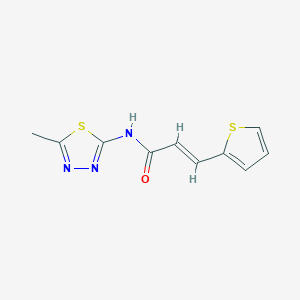
![Methyl 2-[4-(but-2-ynamido)phenyl]acetate](/img/structure/B2362149.png)
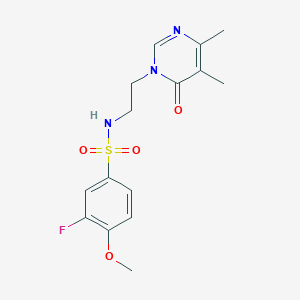
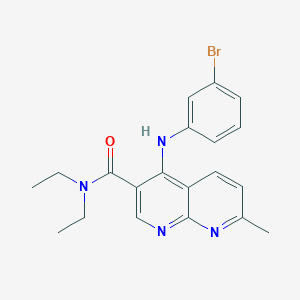
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2362155.png)
